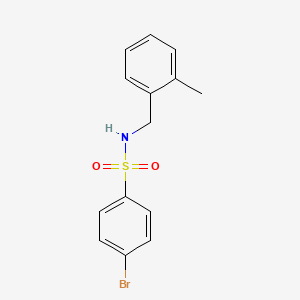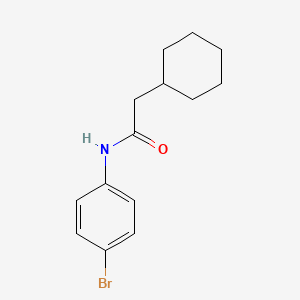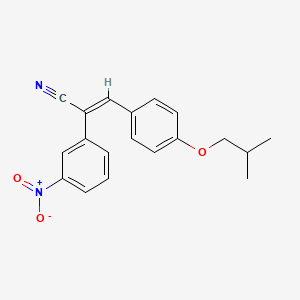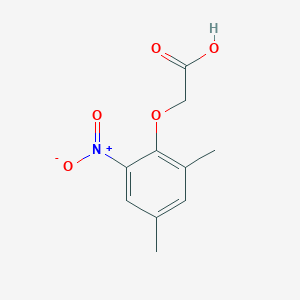![molecular formula C12H8BrN3O2S B5865586 6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5865586.png)
6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiadiazole ring, a chromenone ring, and a methylamino group.
作用机制
The mechanism of action of 6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as the inhibition of enzymes, the induction of apoptosis, and the modulation of signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, scavenge free radicals, reduce inflammation, and induce apoptosis in cancer cells. It has also been shown to modulate various signaling pathways such as the MAPK/ERK pathway, the NF-κB pathway, and the PI3K/Akt pathway.
实验室实验的优点和局限性
One of the main advantages of using 6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one in lab experiments is its broad spectrum of biological activities. It can be used in various assays to study the effects of different compounds on bacterial and fungal growth, free radical scavenging, inflammation, and apoptosis. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the study of 6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one. One of the directions is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological systems. Another direction is to study its effects on different signaling pathways and its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to explore the structure-activity relationship of this compound and to develop more potent analogs with improved solubility and bioavailability.
In conclusion, this compound is a promising compound with significant potential applications in various fields of scientific research. Its broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, make it an attractive candidate for further investigation. However, more studies are needed to fully understand its mechanism of action, its effects on different signaling pathways, and its potential use as a therapeutic agent.
合成方法
The synthesis of 6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one involves the reaction of 5-(methylamino)-1,3,4-thiadiazole-2-thiol with 6-bromo-2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution at the bromine atom of 6-bromo-2-hydroxyacetophenone by the thiol group of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, followed by cyclization to form the chromenone ring.
科学研究应用
6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2S/c1-14-12-16-15-10(19-12)8-5-6-4-7(13)2-3-9(6)18-11(8)17/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAQVOMPYVHDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)



![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)
![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)
![methyl 2-{[(5-chloro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B5865591.png)

